molecular formula C3H3BrN2S B13368680 3-Bromoisothiazol-5-amine

3-Bromoisothiazol-5-amine

Cat. No.: B13368680
M. Wt: 179.04 g/mol
InChI Key: IIRGIIHSTCQFMH-UHFFFAOYSA-N
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Description

3-Bromoisothiazol-5-amine is a heterocyclic organic compound that features a bromine atom attached to the third position of an isothiazole ring, with an amine group at the fifth position. Isothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisothiazol-5-amine typically involves the bromination of isothiazole derivatives. One common method includes the reaction of isothiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The resulting 3-bromo derivative is then subjected to amination using ammonia or an amine source to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisothiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromoisothiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoisothiazol-5-amine involves its interaction with biological targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s aromaticity and electronic properties also contribute to its reactivity and biological activity .

Comparison with Similar Compounds

    3-Chloroisothiazol-5-amine: Similar structure but with a chlorine atom instead of bromine.

    5-Amino-3-methylisothiazole: Features a methyl group at the third position.

    3-Iodoisothiazol-5-amine: Contains an iodine atom at the third position

Uniqueness: 3-Bromoisothiazol-5-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C3H3BrN2S

Molecular Weight

179.04 g/mol

IUPAC Name

3-bromo-1,2-thiazol-5-amine

InChI

InChI=1S/C3H3BrN2S/c4-2-1-3(5)7-6-2/h1H,5H2

InChI Key

IIRGIIHSTCQFMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1Br)N

Origin of Product

United States

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